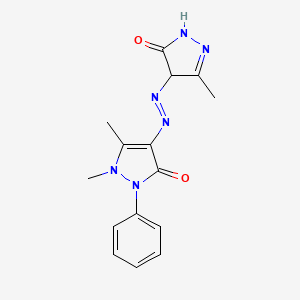
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
The synthesis of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazolone core, followed by the introduction of the diazenyl group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and efficiency.
化学反应分析
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the diazenyl group to amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
作用机制
The mechanism of action of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. Additionally, the pyrazolone core may interact with various proteins and enzymes, influencing cellular processes and signaling pathways.
相似化合物的比较
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1,3-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Differing by the position of methyl groups, which can affect its chemical reactivity and biological activity.
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione:
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine: Containing an amine group, which can influence its solubility and interaction with biological targets.
属性
CAS 编号 |
78439-24-4 |
|---|---|
分子式 |
C15H16N6O2 |
分子量 |
312.33 g/mol |
IUPAC 名称 |
1,5-dimethyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H16N6O2/c1-9-12(14(22)19-16-9)17-18-13-10(2)20(3)21(15(13)23)11-7-5-4-6-8-11/h4-8,12H,1-3H3,(H,19,22) |
InChI 键 |
RTRROIUHWKBNRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)C1N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




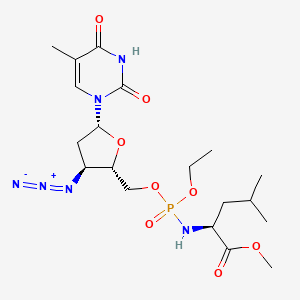

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
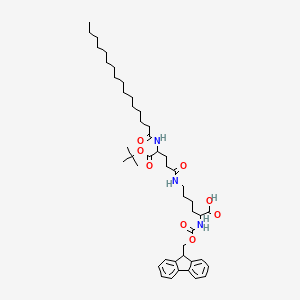

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
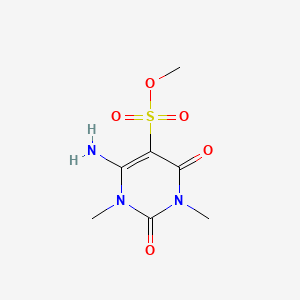
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)

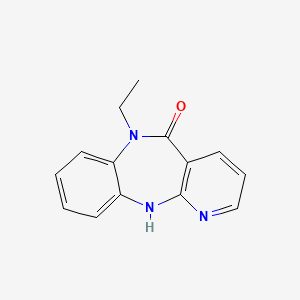
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

